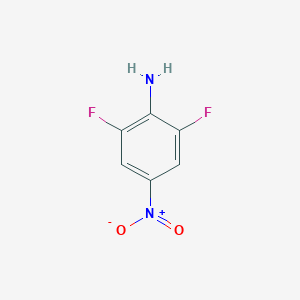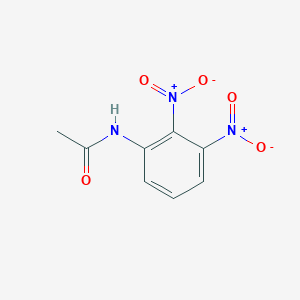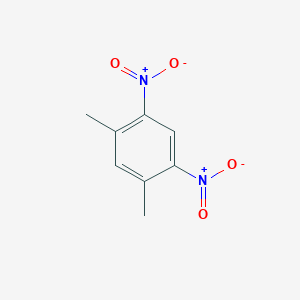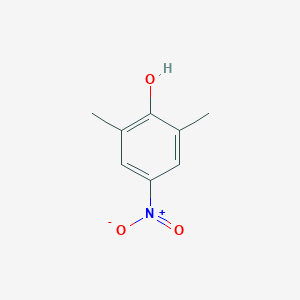
2,6-二氟-4-硝基苯胺
描述
2,6-Difluoro-4-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2. It is characterized by the presence of two fluorine atoms and a nitro group attached to an aniline ring. This compound is a yellow solid with no distinct odor and is sparingly soluble in water .
科学研究应用
2,6-Difluoro-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of new drugs.
作用机制
Target of Action
Aromatic amines, such as 2,6-difluoro-4-nitroaniline, are known to interact with various substrates in chemical synthesis, production of polymers, and other industrial applications .
Mode of Action
It’s known that the amino group in anilines plays a crucial role in most interactions with different substrates . The presence of the nitro group and the fluorine atoms may influence the compound’s reactivity and interaction with its targets.
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and be bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.01 , which could influence its distribution and bioavailability.
Action Environment
The action of 2,6-Difluoro-4-nitroaniline can be influenced by various environmental factors. For instance, solvent models were used in a theoretical investigation to study the influence of the media on the electronic structure and geometry of the molecule . It was found that calculations using solvent models could obtain more accurate results than for vacuum .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-nitroaniline typically involves the nitration of 2,6-difluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
2,6-Difluoroaniline+HNO3+H2SO4→2,6-Difluoro-4-nitroaniline+H2O
Industrial Production Methods: In industrial settings, the production of 2,6-Difluoro-4-nitroaniline may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions: 2,6-Difluoro-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: 2,6-Difluoro-4-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
相似化合物的比较
- 2,4-Difluoro-6-nitroaniline
- 2,6-Dibromo-4-nitroaniline
- 2,6-Dichloro-4-nitroaniline
Comparison: 2,6-Difluoro-4-nitroaniline is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. Compared to its bromine and chlorine analogs, the fluorine derivative is less reactive towards nucleophiles but more stable under various conditions .
属性
IUPAC Name |
2,6-difluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFFWUVELIFAOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378925 | |
| Record name | 2,6-Difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23156-27-6 | |
| Record name | 2,6-Difluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluoro-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 2,6-Difluoro-4-nitroaniline using computational methods?
A1: Understanding the electronic structure and geometry of molecules like 2,6-Difluoro-4-nitroaniline is crucial for predicting their reactivity and behavior in different environments. The research aimed to investigate these properties using semi-empirical computational methods []. This approach offers a cost-effective way to gain insights into the molecule's properties compared to more computationally demanding methods.
Q2: How does the presence of a solvent affect the electronic structure and geometry of 2,6-Difluoro-4-nitroaniline?
A2: The study employed both protic and aprotic Polarized Continuum solvent models to simulate the effect of different solvents []. The results indicated that incorporating solvent models into the calculations led to more accurate predictions compared to calculations performed in vacuum. This highlights the importance of considering environmental factors when studying molecular properties.
Q3: How well do the computational predictions align with experimental data for 2,6-Difluoro-4-nitroaniline?
A3: The researchers compared their calculated geometric parameters with experimental data obtained from X-ray diffraction (XRD) crystallography []. They found that the calculated values were within acceptable deviations from the experimental data, indicating the reliability and accuracy of the chosen computational methods for studying this molecule.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B181274.png)
